Ribose-5-phosphate

概要

説明

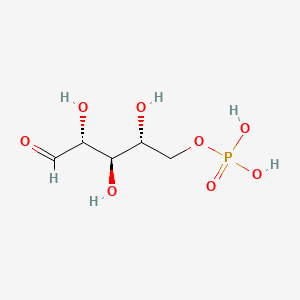

Ribose-5-phosphate is a crucial biochemical compound that plays a significant role in the pentose phosphate pathway. It is a five-carbon sugar phosphate that serves as a precursor for the synthesis of nucleotides and nucleic acids. This compound is essential for various cellular processes, including the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate .

準備方法

合成経路と反応条件: リボース-5-リン酸は、リブロース-5-リン酸の異性化によって合成できます。この反応は、リボース-5-リン酸異性化酵素によって触媒されます。 反応条件は通常、中性pHと25〜37℃の温度範囲で行われます .

工業的製造方法: 工業的には、リボース-5-リン酸は微生物発酵によって製造されます。 大腸菌などの微生物は、リブロース-5-リン酸からリボース-5-リン酸への変換を促進するリボース-5-リン酸異性化酵素を過剰に生産するように遺伝子操作されています .

化学反応の分析

反応の種類: リボース-5-リン酸は、以下のものを含むさまざまな化学反応を起こします。

異性化: リブロース-5-リン酸への変換。

リン酸化: ホスホリボシルピロリン酸の形成。

トランスケトラーゼとトランスアルドラーゼ反応: ペントースリン酸経路における糖の相互変換への関与.

一般的な試薬と条件:

異性化: 中性pHでリボース-5-リン酸異性化酵素によって触媒されます。

主な生成物:

ホスホリボシルピロリン酸: ヌクレオチド生合成の重要な中間体。

グリセルアルデヒド-3-リン酸とフルクトース-6-リン酸: トランスケトラーゼとトランスアルドラーゼ反応の生成物.

科学的研究の応用

Metabolic Role in Nucleotide Synthesis

Ribose-5-phosphate is integral to the biosynthesis of nucleotides, which are the building blocks of nucleic acids (DNA and RNA). It is produced through the oxidative branch of the PPP, where glucose-6-phosphate is converted into ribulose-5-phosphate, which is then isomerized to this compound by ribulose-5-phosphate isomerase. R5P can also be generated via the non-oxidative branch of the PPP from intermediates such as glyceraldehyde-3-phosphate and xylulose-5-phosphate .

Key Points:

- Nucleotide Synthesis : R5P is a precursor for 5'-phosphoribosyl pyrophosphate (PRPP), essential for nucleotide and amino acid biosynthesis .

- Cell Growth : Adequate levels of R5P are critical for cell growth and survival, particularly in rapidly dividing cells .

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications, particularly in treating parasitic infections and metabolic disorders.

Antiparasitic Drug Target

This compound isomerase B (RpiB), which catalyzes the interconversion of this compound and ribulose-5-phosphate, has been identified as a promising drug target against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that depletion of RpiB significantly impairs parasite infectivity under host conditions, making it a potential target for new antiparasitic drugs .

Role in Cancer Metabolism

Research indicates that R5P levels are synchronized with DNA synthesis during the cell cycle, suggesting its involvement in cancer cell proliferation. By modulating R5P levels, it may be possible to influence cancer cell growth and sensitivity to therapies .

Biotechnological Applications

The enzymatic properties of this compound isomerase make it useful in biotechnological applications, particularly in the production of rare sugars.

Rare Sugar Production

This compound isomerases are employed as biocatalysts to produce rare sugars such as D-allose and L-rhamnulose. These rare sugars have significant applications in food technology and pharmaceuticals due to their unique properties .

Metabolic Engineering

By manipulating pathways involving R5P, researchers can engineer microbial strains for enhanced production of valuable metabolites. This approach holds promise for developing sustainable bioprocesses in industrial biotechnology .

Case Studies

作用機序

リボース-5-リン酸は、主にペントースリン酸経路における役割を通じてその効果を発揮します。これは、ニコチンアミドアデニンジヌクレオチドリン酸の生成とヌクレオチドの合成に関与しています。 リボースリン酸ジホスホキナーゼは、リボース-5-リン酸をヌクレオチド生合成における重要な中間体であるホスホリボシルピロリン酸に変換します .

類似化合物:

リブロース-5-リン酸: ペントースリン酸経路に関与するリボース-5-リン酸の異性体。

キシロース-5-リン酸: 別のペントースリン酸経路の中間体。

セドヘプツロース-7-リン酸: トランスケトラーゼ反応に関与する七炭糖リン酸.

独自性: リボース-5-リン酸は、ペントースリン酸経路における生成物と中間体の両方の役割を持つため、独特です。 異性化し、さまざまな生化学反応に参加する能力により、細胞代謝において汎用性の高い必須化合物となっています .

類似化合物との比較

Ribulose-5-phosphate: An isomer of ribose-5-phosphate involved in the pentose phosphate pathway.

Xylulose-5-phosphate: Another pentose phosphate pathway intermediate.

Sedoheptulose-7-phosphate: A seven-carbon sugar phosphate involved in the transketolase reaction.

Uniqueness: this compound is unique due to its dual role as both a product and an intermediate in the pentose phosphate pathway. Its ability to isomerize and participate in various biochemical reactions makes it a versatile and essential compound in cellular metabolism .

生物活性

Ribose-5-phosphate (R5P) is a crucial metabolite in cellular metabolism, primarily functioning within the pentose phosphate pathway (PPP). This article provides an in-depth exploration of R5P's biological activity, including its role in nucleotide synthesis, cellular metabolism, and implications for health and disease.

Overview of this compound

R5P is a pentose sugar phosphate that serves as a precursor for the synthesis of nucleotides and nucleic acids. It is generated through the oxidative and non-oxidative branches of the PPP, which plays a significant role in cellular redox balance and biosynthetic processes.

Key Functions of this compound

- Nucleotide Synthesis : R5P is essential for the production of 5'-phosphoribosyl-pyrophosphate (PRPP), a key precursor in the synthesis of purines and pyrimidines. This function underscores its importance in DNA and RNA synthesis.

- Cellular Metabolism : R5P contributes to metabolic pathways that support cell growth and proliferation. It influences various biochemical reactions, including those involved in the synthesis of amino acids and coenzymes.

- Autophagy Regulation : Recent studies indicate that this compound isomerase (RPIA), an enzyme that converts R5P into other metabolites, plays a role in regulating autophagy, a critical cellular process for maintaining homeostasis and responding to stress conditions .

Case Studies

- Autophagy and RPIA : A study demonstrated that depletion of RPIA leads to increased autophagosome formation, suggesting that RPIA acts as a suppressor of autophagy by modulating redox signaling pathways. This finding indicates potential therapeutic targets for diseases where autophagy is dysregulated .

- Antibiotic Sensitivity : Research involving E. coli mutants lacking rpiAB genes showed increased sensitivity to antibiotics when ribose was added to the growth medium. This suggests that unidirectional synthesis of R5P may enhance antibiotic lethality, highlighting its role in bacterial metabolism .

- Therapeutic Potential : A study on Toxoplasma gondii revealed that R5P is critical for parasite growth and survival, emphasizing its importance not only in human health but also in pathogen biology. The research identified various enzymatic pathways that supply R5P, indicating its metabolic flexibility .

Data Tables

| Function | Description |

|---|---|

| Nucleotide Synthesis | Precursor for PRPP; essential for DNA/RNA synthesis |

| Cellular Metabolism | Supports biosynthesis of amino acids and coenzymes |

| Autophagy Regulation | Modulates autophagy through redox signaling via RPIA |

| Antibiotic Sensitivity | Increased sensitivity observed in E. coli mutants lacking rpiAB |

| Pathogen Growth | Critical for survival in Toxoplasma gondii |

Implications for Health and Disease

The biological activity of R5P has significant implications for various health conditions:

- Cancer : Alterations in the PPP and RPIA function may contribute to tumor development by affecting autophagy and redox balance.

- Infectious Diseases : Understanding R5P's role in pathogen metabolism can lead to novel therapeutic strategies against infections like tuberculosis, where nucleotide metabolism is crucial .

- Metabolic Disorders : Given its central role in metabolism, dysregulation of R5P levels may be implicated in metabolic syndromes, warranting further investigation into its therapeutic potential.

特性

IUPAC Name |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897600 | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-28-1, 3615-55-2, 4151-19-3 | |

| Record name | Ribose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose 5-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribose-5-phosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribose-5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribose 5-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。